
Triphenyllead sucrose phtnalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyllead sucrose phtnalate is an organometallic compound that combines the properties of triphenyllead, sucrose, and phthalate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of triphenyllead sucrose phtnalate typically involves the reaction of triphenyllead acetate with sucrose and phthalic acid under controlled conditions. The reaction is carried out in an organic solvent, such as chloroform, and requires the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Triphenyllead sucrose phtnalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead compounds with different functional groups .
科学研究应用
Triphenyllead sucrose phtnalate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
作用机制
The mechanism of action of triphenyllead sucrose phtnalate involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and alter cellular functions by binding to specific molecular targets. These interactions can lead to changes in cell signaling pathways and metabolic processes .
相似化合物的比较
Similar Compounds
Triphenyllead chloride: Similar in structure but lacks the sucrose and phthalate components.
Triphenyllead acetate: Used as a precursor in the synthesis of triphenyllead sucrose phtnalate.
Triphenyltin derivatives: Share similar organometallic properties but with tin instead of lead.
Uniqueness
This compound is unique due to its combination of triphenyllead, sucrose, and phthalate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
属性
CAS 编号 |
63027-31-6 |
|---|---|
分子式 |
C38H40O14Pb |
分子量 |
928 g/mol |
IUPAC 名称 |
1-O-[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-O-triphenylplumbyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H26O14.3C6H5.Pb/c21-5-10-12(24)14(26)16(28)20(33-10,19(7-23)15(27)13(25)11(6-22)32-19)34-18(31)9-4-2-1-3-8(9)17(29)30;3*1-2-4-6-5-3-1;/h1-4,10-16,21-28H,5-7H2,(H,29,30);3*1-5H;/q;;;;+1/p-1/t10-,11-,12-,13-,14+,15+,16-,19+,20+;;;;/m1..../s1 |
InChI 键 |
NSYOHQJUKJYBJW-ZJVJEXGISA-M |
手性 SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)O[C@@]5([C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO |
规范 SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4C(=O)OC5(C(C(C(C(O5)CO)O)O)O)C6(C(C(C(O6)CO)O)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


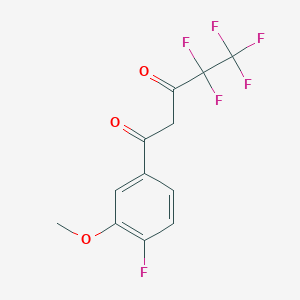
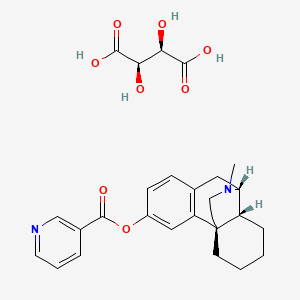

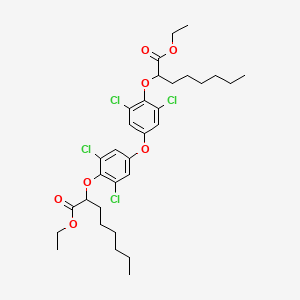
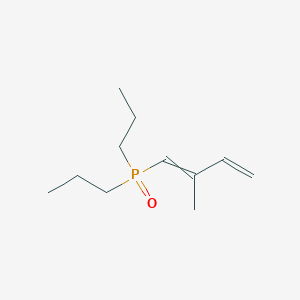
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
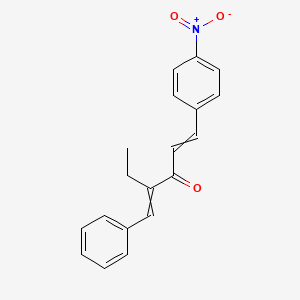
-lambda~5~-phosphane](/img/structure/B14499581.png)

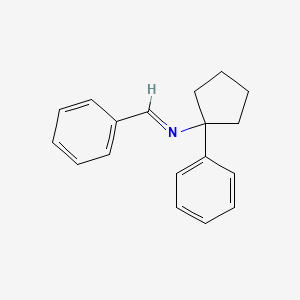
![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
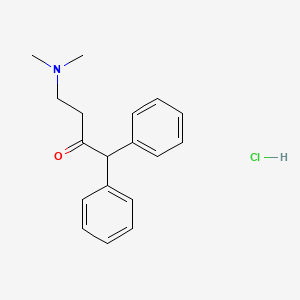
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)
